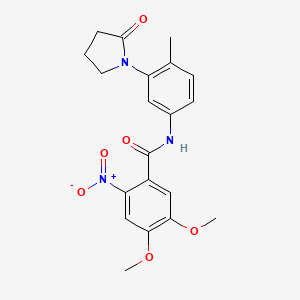

4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "DMNPANB" and is known for its ability to interact with biological systems in a unique way.

Scientific Research Applications

Peptide Synthesis

4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide: serves as a powerful condensing agent in peptide synthesis. It facilitates the coupling of carboxylic acids and amines, leading to the formation of amides. Researchers commonly employ it in tetrahydrofuran (THF) reactions .

Esterification

The compound also finds utility in esterification reactions. By reacting carboxylic acids with alcohols, it enables the efficient synthesis of esters. Its effectiveness in this context makes it a valuable tool for organic chemists .

Weinreb Amide Formation

In protic solvents, 4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide converts carboxylic acids into Weinreb amides. These amides serve as versatile intermediates in various synthetic pathways, including drug discovery and natural product synthesis .

Medicinal Chemistry

Researchers explore the compound’s potential in medicinal chemistry. Its unique structure and reactivity may lead to the development of novel drugs or therapeutic agents. Investigating its interactions with biological targets could yield valuable insights.

Organic Synthesis

Beyond peptide-related applications, this compound contributes to broader organic synthesis. Its ability to activate carboxylic acids and facilitate amide bond formation makes it a versatile reagent for constructing complex molecules .

Coupling Reactions

Due to its high effectiveness, 4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is widely used in coupling reactions. Whether for amide synthesis or ester preparation, it plays a crucial role in connecting functional groups .

Mechanism of Action

Target of Action

Many compounds work by interacting with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, ion channels, enzymes, or other proteins .

Mode of Action

The compound can interact with its target in several ways. It might activate or inhibit the target, or it might modulate its function in some other way. This interaction can lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can influence its pharmacokinetics .

Result of Action

The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. It might lead to changes in cell function, cell survival, or cell behavior .

Action Environment

The compound’s action can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, the temperature, and the specific type of cells or tissues can all affect how the compound works .

properties

IUPAC Name |

4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-12-6-7-13(9-15(12)22-8-4-5-19(22)24)21-20(25)14-10-17(28-2)18(29-3)11-16(14)23(26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOSOTTUBCCACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)